molecular formula C20H16ClFN4O3S B2708346 N-(4-chlorophenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide CAS No. 1251670-54-8

N-(4-chlorophenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide

Cat. No.: B2708346
CAS No.: 1251670-54-8
M. Wt: 446.88
InChI Key: WVGWPJKSBBYTHP-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide is a useful research compound. Its molecular formula is C20H16ClFN4O3S and its molecular weight is 446.88. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis

  • A study focused on the structural analysis of similar compounds, including N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-chlorophenyl}acetamide. This research provided insights into the molecular structure, showing a 'V' shape and detailing various intermolecular interactions such as hydrogen bonds and π interactions, which are crucial for understanding the compound's properties and potential applications (Boechat et al., 2011).

Synthesis and Applications in Base Oil Improvement

  • Research by Nessim (2017) on Pyridazinone derivatives, closely related to the compound , highlighted their use in improving base oils. These compounds demonstrated efficacy as antioxidants and corrosion inhibitors, suggesting potential industrial applications (Nessim, 2017).

Spectroscopic and Quantum Mechanical Studies

  • A study explored similar compounds' spectroscopic properties and quantum mechanical aspects. This research is significant for understanding the electronic properties and potential use in photovoltaic applications, such as dye-sensitized solar cells (Mary et al., 2020).

Phosphoinositide 3-Kinase (PI3K)/mammalian Target of Rapamycin (mTOR) Dual Inhibitors

  • The compound's analogs have been investigated as dual inhibitors of PI3K and mTOR, with a focus on their metabolic stability. This suggests potential therapeutic applications in cancer treatment and other diseases involving these pathways (Stec et al., 2011).

Anticancer Activity

  • Research into related compounds, such as fluoro-substituted benzo[b]pyran, indicated significant anticancer activity, particularly against lung cancer. These findings may guide further exploration of the compound for potential therapeutic applications (Hammam et al., 2005).

Antimicrobial Agents

  • Studies on formazans derived from similar compounds have shown moderate antimicrobial activity, indicating potential use in developing new antimicrobial agents (Sah et al., 2014).

Insecticidal Activity

  • Research into compounds incorporating a thiadiazole moiety, similar to the compound , has revealed significant insecticidal properties against pests like Spodoptera littoralis. This suggests potential agricultural applications (Fadda et al., 2017).

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[4-(3-fluorophenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN4O3S/c21-14-6-8-16(9-7-14)24-19(27)12-25-13-26(17-4-1-3-15(22)11-17)20-18(30(25,28)29)5-2-10-23-20/h1-11H,12-13H2,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVGWPJKSBBYTHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N(S(=O)(=O)C2=C(N1C3=CC(=CC=C3)F)N=CC=C2)CC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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